molecular formula C17H22N2O3S2 B2834631 N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1115933-45-3

N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

Cat. No.: B2834631
CAS No.: 1115933-45-3
M. Wt: 366.49
InChI Key: VMDYTAZLQCVGTE-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H22N2O3S2 and its molecular weight is 366.49. The purity is usually 95%.
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Scientific Research Applications

  • Prodrug Forms for the Sulfonamide Group : Larsen, Bundgaard, and Lee (1988) investigated various N-acyl derivatives of N-methylsulfonamides as potential prodrug forms for the sulfonamide group. These derivatives are hydrolyzed enzymatically to yield the parent sulfonamide, indicating potential applications in the development of prodrugs for sulfonamide-based medications (Larsen, Bundgaard, & Lee, 1988).

  • Antimicrobial Activities of Thiophene Derivatives : Babu, Pitchumani, and Ramesh (2013) synthesized a series of thiophene derivatives with antimicrobial activities. These compounds showed significant activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).

  • Heterocyclic Synthesis with Thiophene-2-Carboxamide : Ahmed (2007) focused on synthesizing new antibiotic and antibacterial drugs using 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide (Ahmed, 2007).

  • Biologically Active Thiophene-3-Carboxamide Derivatives : Vasu et al. (2003) explored the antibacterial and antifungal activities of two thiophene-3-carboxamide derivatives, highlighting their potential as antimicrobial agents (Vasu et al., 2003).

  • Synthesis of Methyl 3‐Amino‐4‐Arylsulfonyl‐2‐Thiophenecarboxylates : Stephens, Price, and Sowell (1999) described the synthesis of a series of methyl 3-amino-4-arylsulfonylthiophene-2-carboxylates, potentially useful in developing new chemical entities (Stephens, Price, & Sowell, 1999).

  • Highly Sensitive and Selective Chemosensor Based on Coumarin Fluorophore : Meng et al. (2018) developed a fluorescence chemosensor based on N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide for detecting Cu2+ and H2PO4−, demonstrating the utility of sulfonamide derivatives in chemical sensing (Meng et al., 2018).

  • Synthesis and Anticancer Activity of Thiophene Derivatives : Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which showed good inhibitory activity against various cancer cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

  • Application of Biocatalysis to Drug Metabolism : Zmijewski et al. (2006) demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide, highlighting the potential of biocatalysis in drug metabolism studies (Zmijewski et al., 2006).

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(3-methylbutyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-13(2)9-11-18-17(20)16-15(10-12-23-16)19(3)24(21,22)14-7-5-4-6-8-14/h4-8,10,12-13H,9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDYTAZLQCVGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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